This compound can be classified under heterocyclic compounds due to the presence of multiple ring structures, including thieno and pyrazole moieties. It also falls under the category of amides due to the presence of the amide functional group in its structure.
The synthesis of 3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves several key steps:
The synthesis may require specific temperature control and reaction times to optimize yields. For example, reactions might be conducted under reflux conditions or at room temperature depending on the reactivity of the substrates involved.
The molecular structure of 3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented using various structural notations:
O=C(Cn1nc2c(c1NC(=O)c1ccc(F)c(F)c1)CSC2)NCc1ccco1
, which provides a linear textual representation of the molecule's structure.
UBRBOOQOSBXAAZ-UHFFFAOYSA-N
, which allows for easy identification in chemical databases.
The structure features:
The chemical reactivity of 3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be explored through various reactions:
The physical and chemical properties of 3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 418.4 g/mol |
Molecular Formula | C19H16F2N4O3S |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Not Available |
These properties indicate that while detailed information on solubility and density may not be readily available, understanding these parameters is crucial for practical applications in drug formulation.
The potential applications for 3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2